molecular formula C20H21BrN4O4S B2661088 (E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 391896-04-1

(E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2661088
CAS No.: 391896-04-1
M. Wt: 493.38
InChI Key: VDOJYPGVFSFPDX-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a bromobenzylidene group, a hydrazinyl linkage, and a pyrrolidinylsulfonyl moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

  • Acylation Reaction: : The hydrazone intermediate is then acylated with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. This step is performed in an organic solvent like dichloromethane at room temperature.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinyl linkage, leading to the formation of corresponding oxo derivatives.

  • Reduction: : Reduction reactions can target the bromobenzylidene group, potentially converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with modified hydrazinyl linkages.

    Reduction: Reduced forms with altered benzylidene groups.

    Substitution: Substituted products with new functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may serve as a probe for studying enzyme interactions, particularly those involving hydrazine derivatives. It can also be used in the development of new biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl linkage and bromobenzylidene group are key functional moieties that enable binding to specific sites, potentially inhibiting or modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(2-(3-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure with a chlorine atom instead of bromine.

    (E)-N-(2-(2-(3-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Fluorine substitution in place of bromine.

    (E)-N-(2-(2-(3-methylbenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O4S/c21-17-5-3-4-15(12-17)13-23-24-19(26)14-22-20(27)16-6-8-18(9-7-16)30(28,29)25-10-1-2-11-25/h3-9,12-13H,1-2,10-11,14H2,(H,22,27)(H,24,26)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOJYPGVFSFPDX-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.